Cas no 1709-14-4 (3,3-dichloroazepan-2-one)

3,3-dichloroazepan-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-Azepin-2-one,3,3-dichlorohexahydro-
- 3,3-dichloroazepan-2-one
- NSC12943
- BAA70914
- W15271
- HMS3086D03
- SCHEMBL8778459
- 3,3-Dichloro-2-azepanone #
- CHEMBL1888537
- 1709-14-4
- YBOFMSCOQHPFRN-UHFFFAOYSA-N
- 2,2-DichlorocaprolactaM
- CS-0215449
- NSC-12943
- EN300-248891
- DTXSID10279508
- 3,3-dichloro-azepan-2-one
- SMR001547778
- AS-58003
- A852059
- MFCD00463348
- alpha,alpha-dichloro-epsilon-caprolactam
- 2H-Azepin-2-one,3-dichlorohexahydro-
- 2H-Azepin-2-one, 3,3-dichlorohexahydro-
- AKOS005445406
- MLS002638289
- STK370038
- DS-013293
-
- MDL: MFCD00463348
- インチ: InChI=1S/C6H9Cl2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10)
- InChIKey: YBOFMSCOQHPFRN-UHFFFAOYSA-N
- ほほえんだ: ClC1(Cl)CCCCNC1=O
計算された属性
- せいみつぶんしりょう: 181.00627
- どういたいしつりょう: 181.0061193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 29.1
3,3-dichloroazepan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D476228-50mg |
3,3-dichloroazepan-2-one |
1709-14-4 | 50mg |
$ 95.00 | 2022-06-05 | ||
Enamine | EN300-248891-0.5g |
3,3-dichloroazepan-2-one |
1709-14-4 | 95% | 0.5g |
$334.0 | 2024-06-19 | |
Enamine | EN300-248891-2.5g |
3,3-dichloroazepan-2-one |
1709-14-4 | 95% | 2.5g |
$900.0 | 2024-06-19 | |
Enamine | EN300-248891-0.25g |
3,3-dichloroazepan-2-one |
1709-14-4 | 95% | 0.25g |
$212.0 | 2024-06-19 | |
Chemenu | CM284964-1g |
3,3-Dichloroazepan-2-one |
1709-14-4 | 95%+ | 1g |
$*** | 2023-03-31 | |
eNovation Chemicals LLC | D770753-100mg |
2,2-DichlorocaprolactaM |
1709-14-4 | 95% | 100mg |
$185 | 2024-06-06 | |
eNovation Chemicals LLC | D770753-250mg |
2,2-DichlorocaprolactaM |
1709-14-4 | 95% | 250mg |
$285 | 2024-06-06 | |
Enamine | EN300-248891-1g |
3,3-dichloroazepan-2-one |
1709-14-4 | 95% | 1g |
$428.0 | 2023-09-15 | |
A2B Chem LLC | AF02857-250mg |
3,3-Dichloroazepan-2-one |
1709-14-4 | 95% | 250mg |
$259.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15632-100mg |
3,3-dichloroazepan-2-one |
1709-14-4 | 95% | 100mg |
¥725.0 | 2024-04-23 |
3,3-dichloroazepan-2-one 関連文献
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
6. Book reviews
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
10. Book reviews
3,3-dichloroazepan-2-oneに関する追加情報
Recent Advances in the Study of 3,3-Dichloroazepan-2-one (CAS: 1709-14-4): A Comprehensive Research Brief
3,3-Dichloroazepan-2-one (CAS: 1709-14-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to provide an up-to-date overview of the latest studies focusing on the synthesis, biological activity, and therapeutic potential of this compound. Recent literature highlights its role as a key intermediate in the synthesis of novel pharmacologically active molecules, particularly in the context of central nervous system (CNS) disorders and antimicrobial agents.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 3,3-dichloroazepan-2-one, emphasizing its utility in the construction of azepane-based scaffolds. The researchers employed a multi-step synthesis approach, starting from commercially available precursors, to achieve high yields and purity. The study also investigated the compound's reactivity under various conditions, providing valuable insights for its application in medicinal chemistry. Notably, the team identified optimal conditions for the chlorination step, which is critical for maintaining the structural integrity of the final product.
In another groundbreaking study, researchers from the University of Cambridge evaluated the biological activity of 3,3-dichloroazepan-2-one derivatives against a panel of bacterial and fungal pathogens. The results, published in Antimicrobial Agents and Chemotherapy (2024), demonstrated potent inhibitory effects against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The study attributed this activity to the compound's ability to disrupt microbial cell wall synthesis, suggesting its potential as a lead candidate for the development of new antimicrobial agents.
Further investigations into the pharmacological properties of 3,3-dichloroazepan-2-one have revealed its potential in CNS drug development. A recent preprint on bioRxiv (2024) described the compound's interaction with gamma-aminobutyric acid (GABA) receptors, which are implicated in anxiety and epilepsy disorders. The study utilized in vitro and in vivo models to demonstrate the compound's modulatory effects on GABAergic signaling, paving the way for future research into its therapeutic applications.
Despite these promising findings, challenges remain in the clinical translation of 3,3-dichloroazepan-2-one-based therapies. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. However, the compound's versatility and demonstrated biological activities make it a compelling subject for ongoing research in the chemical biology and pharmaceutical sciences.
In conclusion, 3,3-dichloroazepan-2-one (CAS: 1709-14-4) represents a promising scaffold for the development of novel therapeutic agents. Recent studies have elucidated its synthetic accessibility, antimicrobial potency, and CNS activity, highlighting its multifaceted potential. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in disease-specific models to fully realize its therapeutic value.
1709-14-4 (3,3-dichloroazepan-2-one) 関連製品
- 392295-73-7(N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-methoxybenzamide)
- 1040666-23-6(N-(2-chloro-4-methylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2148629-35-8(2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid)
- 15250-29-0(2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)-)
- 1394964-61-4(methyl 2-fluoro-3-isopropoxy-benzoate)
- 2154662-24-3((2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid)
- 1261901-51-2(5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid)
- 1805389-25-6(3-Chloro-5-(difluoromethyl)-4-hydroxypyridine-2-acetonitrile)
- 2816117-41-4(2-(2-Bromo-3-methylphenyl)-1,3-dioxolane)
- 2097896-46-1(N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide)
